molecular formula C19H13F3N2O2S B2778302 N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-2-carboxamide CAS No. 1206992-47-3

N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-2-carboxamide

Cat. No.: B2778302
CAS No.: 1206992-47-3
M. Wt: 390.38
InChI Key: JPUPCNKQGSUSET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-2-carboxamide” is a chemical compound. It is a derivative of benzamide . The molecular weight of a similar compound, Benzamide, N-(2-fluorophenyl)-2-trifluoromethyl-, is 283.2210 .


Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry reactions. For instance, 2-(Trifluoromethyl)benzaldehyde has been used in the preparation of various compounds via the Wittig-Horner reaction .


Molecular Structure Analysis

The molecular structure of a similar compound, Benzamide, N-(2-fluorophenyl)-2-trifluoromethyl-, is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied. For instance, catalytic protodeboronation of pinacol boronic esters has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, Benzamide, N-(2-fluorophenyl)-2-trifluoromethyl-, include a molecular weight of 283.2210 . It is a solid with a melting point of 100-102 °C .

Scientific Research Applications

Synthesis and Chemical Properties

Research into thiophene derivatives, including those structurally related to N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-2-carboxamide, has shown significant interest in their synthesis and chemical properties. For instance, Himbert et al. (1990) explored the intramolecular Diels–Alder reaction of N-(2-thienyl)allene carboxamides, demonstrating the versatility of the thiophene nucleus in chemical transformations. This study highlights the potential for creating complex molecules with thiophene as a core structural component, which could be relevant for developing new materials or pharmaceuticals (Himbert, H.‐J. Schlindwein, & Maas, 1990).

Biological Activities

Thiophene carboxamide derivatives have been extensively studied for their biological activities. The work by Limban et al. (2011) on new thiourea derivatives, including those with thiophene and trifluoromethyl groups, has shown promising antibacterial and antifungal properties. These findings suggest the potential of thiophene carboxamide derivatives in developing new antimicrobial agents, highlighting the relevance of studying compounds like this compound in pharmacology (Limban, Marutescu, & Chifiriuc, 2011).

Heterogeneous Catalysis and Material Science Applications

Furthermore, research by Li et al. (2019) on benzene-1,3,5-tricarboxamides (BTAs) and their application in constructing covalent organic frameworks (COFs) with amide functionalized sites for catalysis highlights the versatility of amide and thiophene compounds in material science. This study underscores the potential for using structurally similar compounds in creating efficient catalysts for organic reactions, which could have broad implications in synthetic chemistry and materials engineering (Li, Chen, Gao, Zhao, Zhang, Xing, & Chen, 2019).

Future Directions

The future directions for the use of this compound could be vast, given the importance of fluorine-containing compounds in various fields, including medicinal chemistry, pesticides, functional materials, and others .

Properties

IUPAC Name

N-[2-[[2-(trifluoromethyl)benzoyl]amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O2S/c20-19(21,22)13-7-2-1-6-12(13)17(25)23-14-8-3-4-9-15(14)24-18(26)16-10-5-11-27-16/h1-11H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUPCNKQGSUSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.